
4-Iodo-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5IO2S and a molecular weight of 268.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and a carboxylic acid group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylthiophene-2-carboxylic acid typically involves iodination of 3-methylthiophene-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-azido-3-methylthiophene-2-carboxylic acid or 4-thiocyanato-3-methylthiophene-2-carboxylic acid.
Oxidation: Formation of 4-iodo-3-methylthiophene-2-carboxylic sulfoxide or sulfone.
Reduction: Formation of 4-iodo-3-methylthiophene-2-carboxylic alcohol or aldehyde.
Scientific Research Applications
4-Iodo-3-methylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3-Iodo-4-methylthiophene-2-carboxylic acid
- 4-Bromo-3-methylthiophene-2-carboxylic acid
- 4-Chloro-3-methylthiophene-2-carboxylic acid
Comparison: 4-Iodo-3-methylthiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo and chloro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different binding affinities and reaction pathways .
Properties
Molecular Formula |
C6H5IO2S |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
4-iodo-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
YJUBQSYVWJJMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


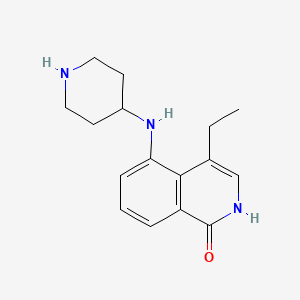

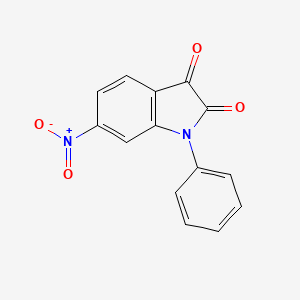
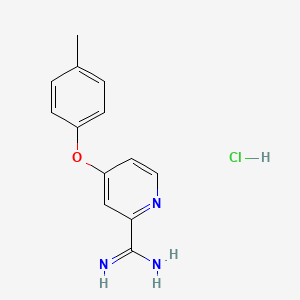
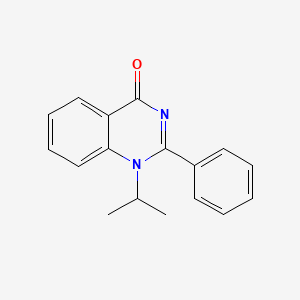
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
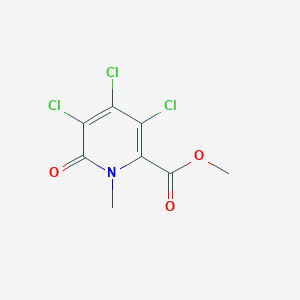
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
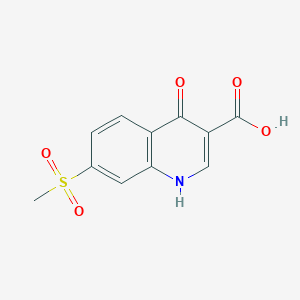

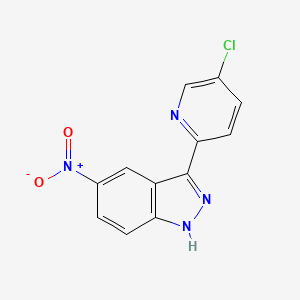
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


